molecular formula C13H18O5 B3186377 [5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol CAS No. 122788-52-7

[5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol

Cat. No. B3186377
CAS RN: 122788-52-7
M. Wt: 254.28 g/mol
InChI Key: VHMTVSXOPLUABT-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl α-D-threo-hexopyranoside and (4-Methoxyphenyl)methanol , are known. These compounds typically contain a methoxyphenyl group, which consists of a methoxy (-OCH3) group attached to a phenyl ring.


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was synthesized via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR spectroscopy, and single crystal X-ray analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, (4-Methoxyphenyl)methanol has a molecular weight of 138.167 and a LogP of 1.10 .

properties

IUPAC Name

[5-(hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-16-11-4-2-10(3-5-11)12-17-8-13(6-14,7-15)9-18-12/h2-5,12,14-15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMTVSXOPLUABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(CO2)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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